molecular formula C6H6N4O2 B11916830 2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione

2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione

Cat. No.: B11916830
M. Wt: 166.14 g/mol
InChI Key: FPTWSHFGZQYMSC-UHFFFAOYSA-N
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Description

2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a fused pyrrolo and pyrimidine ring system, which is known to exhibit various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione involves a one-pot three-component cascade reaction. This method includes the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the construction of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry and the use of environmentally friendly solvents and catalysts are often emphasized in the synthesis of such heterocyclic compounds to ensure sustainable and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo and pyrimidine rings.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrrolo and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pyrrolo[2,3-d]pyrimidine derivatives.

Scientific Research Applications

2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione involves its interaction with various molecular targets. For instance, it can inhibit kinase enzymes, leading to the disruption of cell signaling pathways that are crucial for cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione
  • 2-Amino-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione

Uniqueness

2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione is unique due to its specific substitution pattern on the pyrrolo and pyrimidine rings, which can significantly influence its biological activity and chemical reactivity. The presence of the amino group at the 2-position and the dione functionality at the 4,6-positions contribute to its distinct pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

2-amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione

InChI

InChI=1S/C6H6N4O2/c7-6-9-4-2(5(12)10-6)1-3(11)8-4/h1H2,(H4,7,8,9,10,11,12)

InChI Key

FPTWSHFGZQYMSC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)N=C(NC2=O)N

Origin of Product

United States

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